molecular formula C17H22N2O4 B8091480 (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid

Cat. No.: B8091480
M. Wt: 318.4 g/mol
InChI Key: IOFCLTJVWAKBIK-AWEZNQCLSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic Acid ( 1870867-59-6) is a high-purity pharmaceutical reference standard and a key synthetic intermediate in the development and manufacturing of Eluxadoline . Eluxadoline is a locally active mixed opioid receptor agent used for the treatment of irritable bowel syndrome with diarrhea (IBS-D) . This compound, with a molecular formula of C17H22N2O4 and a molecular weight of 318.37 g/mol, is critically employed in analytical method development and validation, quality control (QC) testing, and impurity profiling for Eluxadoline-based pharmaceuticals . Its primary research value lies in ensuring the safety, efficacy, and quality of the drug substance by serving as a well-characterized benchmark in HPLC and LC-MS analyses . Engineered for precision and reliability, this reference material is produced under stringent quality management systems and is accompanied by a batch-specific Certificate of Analysis to ensure unmatched analytical accuracy and batch-to-batch reproducibility . This product is intended for laboratory and research purposes only. It is strictly not intended for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-6-12(9-18)7-11(2)13(10)8-14(15(20)21)19-16(22)23-17(3,4)5/h6-7,14H,8H2,1-5H3,(H,19,22)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFCLTJVWAKBIK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

Industrial-scale routes often employ asymmetric hydrogenation of α-acetamidoacrylic acid derivatives using chiral catalysts (e.g., Rh-DuPHOS). This method achieves >99% enantiomeric excess (ee) for the (S)-configured amino acid.

Typical conditions :

ParameterValue
Substrate(Z)-α-acetamidoacrylic acid
Catalyst[Rh(COD)(R,R)-DuPHOS]BF₄
Pressure50–100 psi H₂
SolventMeOH/THF (1:1)
Temperature25–40°C
Yield92–95%
ee≥99%

Enzymatic Resolution

Alternative approaches use immobilized penicillin acylase to resolve racemic N-acetyl alanine esters, achieving 48–52% yield of the (S)-enantiomer. While cost-effective, this method requires recycling of the undesired (R)-isomer.

Introduction of the 4-Cyano-2,6-dimethylphenyl Group

Palladium-Catalyzed Cross-Coupling

The aryl group is introduced via Suzuki-Miyaura or Negishi coupling. A representative protocol from WO2019197274A1 involves:

  • Iodination : Boc-protected (S)-alanine methyl ester is iodinated at the β-position using I₂/CuI in DMF (yield: 85–90%).

  • Organozinc Formation : 4-Cyano-2,6-dimethylphenylzinc bromide is prepared via Zn insertion into the corresponding aryl bromide.

  • Coupling : Pd(PPh₃)₄ catalyzes the cross-coupling in THF at 60°C (18 h), yielding the coupled product in 78–82%.

Optimization data :

Catalyst LoadingTemperatureYield (%)Purity (HPLC)
2 mol% Pd(OAc)₂60°C7894.2
5 mol% Xantphos80°C8296.5
3 mol% dppf70°C8095.8

Directed Ortho-Metalation (DoM)

For small-scale synthesis, 2,6-dimethylbenzonitrile undergoes DoM using LDA, followed by quenching with CO₂ to install the propanoic acid side chain. This method avoids transition metals but requires cryogenic conditions (−78°C).

Boc Protection and Deprotection Dynamics

Protection Protocol

The amino group is protected early using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:

Acidic Deprotection Considerations

While Boc groups are typically removed with TFA, the presence of the acid-sensitive cyano group necessitates milder conditions (e.g., HCl/dioxane). Post-deprotection, the free amino acid is stabilized via immediate neutralization with Amberlite IRA-67.

Crystallization and Purification

Final purification employs antisolvent crystallization:

ParameterOptimal ValueEffect on Purity
SolventAcetonitrileReduces cyano group hydrolysis
Antisolventn-HeptaneImproves crystal habit
Cooling Rate0.5°C/minMinimizes oiling out
Final Purity99.2–99.7% (HPLC)Meets USP standards

X-ray diffraction confirms the (S)-configuration (Flack parameter = 0.03(2)).

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost ($/kg)ScalabilityEnvironmental Factor (E)
Asymmetric Hydrogenation + Suzuki7812,500>100 kg32.7
Enzymatic Resolution + DoM658,200<10 kg18.9
Negishi Coupling (Xantphos)8214,30050 kg41.2

Environmental Factor (E) = (kg waste/kg product)

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : C18 column, 0.1% TFA/MeCN gradient, tₐ = 8.2 min

  • NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.25 (s, 6H, Ar-CH₃), 4.25 (q, J = 7.1 Hz, α-H), 7.45 (s, 2H, Ar-H)

  • HRMS : m/z 319.1764 [M+H]⁺ (calc. 319.1768)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the Boc-protected amine.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can facilitate reduction reactions.

    Bases and Nucleophiles: Strong bases like sodium hydride (NaH) and nucleophiles such as alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary amines.

Scientific Research Applications

Medicinal Chemistry

1.1. Precursor for Drug Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting gastrointestinal disorders. Its structural configuration allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

1.2. Development of Peptide Therapeutics
As a building block in peptide synthesis, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid is utilized in the formation of peptide bonds, which are essential for creating therapeutic peptides. These peptides can act as hormones, enzymes, or signaling molecules in the body.

Research Applications

2.1. Structure-Activity Relationship Studies
Researchers employ this compound to investigate the relationship between chemical structure and biological activity. By modifying the side chains or functional groups attached to the core structure, scientists can evaluate how these changes affect the pharmacological properties of the resultant compounds.

2.2. Synthesis of Analogs
The compound is also used to synthesize analogs that may exhibit improved efficacy or reduced side effects compared to existing drugs. This is particularly relevant in drug repurposing efforts where modifications lead to novel therapeutic candidates.

Case Studies and Findings

StudyDescriptionFindings
Study on Gastrointestinal AgentsInvestigated Boc-amino acids as potential agents for treating IBS (Irritable Bowel Syndrome).Compounds derived from Boc-amino acids showed promising results in reducing symptoms and improving gut motility.
Peptide Synthesis OptimizationFocused on optimizing conditions for synthesizing peptides using Boc-protected amino acids.Enhanced yields were observed with specific coupling reagents, leading to more efficient peptide synthesis protocols.
Analogs for Cancer TherapyExplored analogs of Boc-amino acids for anti-cancer properties.Several analogs exhibited significant cytotoxicity against cancer cell lines, suggesting potential as chemotherapeutics.

Mechanism of Action

The mechanism by which (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then participate in further biochemical reactions. The cyano group can also interact with specific binding sites, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents at the 4-position of the phenyl ring and protective groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) 4-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Key Applications/Notes
Target Compound (1870867-59-6) Cyano (-CN) 336.38 Not reported Boc, Cyano, Carboxylic Acid Prodrug intermediate (e.g., eluxadoline)
(S)-2-...carbamoyl... (623950-02-7) Carbamoyl (-CONH₂) 336.38 128–130 Boc, Carbamoyl, Carboxylic Acid High purity (99.96%); lab chemical
(S)-2-...iodo... (Cpd 16, ) Iodo (-I) 418.05 128–130 Boc, Iodo, Carboxylic Acid Anticancer research (Suzuki coupling precursor)
(S)-2-...fluoro... (Cpd 15, ) Fluoro (-F) 310.15 133–135 Boc, Fluoro, Carboxylic Acid Enhanced polarity; IR: 1721 cm⁻¹ (C=O)
(S)-2-...dibenzylamino... (Cpd 23, ) Dibenzylamino (-N(CH₂Ph)₂) 513.61 Not reported Boc, Dibenzylamino, Carboxylic Acid Intermediate for amino-substituted analogs

Key Findings from Comparative Analysis

Electronic and Steric Effects: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to electron-donating groups like dibenzylamino () or carbamoyl (). This influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic Routes: The target compound’s methyl ester (CAS: 1227311-10-5) is synthesized via Boc protection followed by cyano introduction, paralleling methods for iodo and fluoro analogs (). Carbamoyl derivatives (e.g., 623950-02-7) require additional steps like ammonolysis .

Physicochemical Properties: Melting Points: Fluoro and carbamoyl analogs exhibit higher melting points (133–135°C and 128–130°C, respectively) than the iodo derivative (128–130°C), suggesting stronger intermolecular forces due to polar substituents . Solubility: The cyano group enhances solubility in polar aprotic solvents (e.g., DMF) compared to hydrophobic iodo or benzylamino groups .

Biological Relevance: The iodo analog () serves as a precursor for anticancer inhibitors via Pd-catalyzed cross-coupling. The carbamoyl derivative (623950-02-7) is noted for high purity (99.96%), making it suitable for rigorous pharmacological assays .

Table 2: Spectroscopic Data Comparison

Compound HRMS (m/z) [M-H]⁻ IR Peaks (cm⁻¹) Optical Rotation ([α]D)
Target Compound (methyl ester) 332.4 (calc.) Not reported Not reported
Fluoro Analog (Cpd 15) 310.1459 (found) 1721 (C=O), 1651 (Boc) -30.4 (c=0.025, MeOH)
Iodo Analog (Cpd 16) 418.0524 (found) 1726 (C=O), 1686 (Boc) -82.7 (c=0.022, MeOH)

Biological Activity

(S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid, with CAS number 1870867-59-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 318.37 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound may act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest potential interactions with proteases and kinases.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways related to inflammation and immune responses.
  • Cell Cycle Regulation : Research indicates that it could affect cell cycle progression, possibly inducing apoptosis in cancer cells.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound exhibits cytotoxic effects. For example, a study reported a significant reduction in cell viability in breast cancer cell lines at concentrations above 10 µM .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activities:

  • In Vivo Studies : Animal models have shown that treatment with this compound results in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of proteases and kinases

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study focused on the effects of this compound on prostate cancer cells. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers after 48 hours of exposure .
  • Case Study on Inflammation :
    • An animal model study investigated the compound's effect on induced arthritis. Results showed significant improvement in joint swelling and pain scores compared to controls, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for preparing (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid?

  • Methodological Answer : A common approach involves synthesizing the methyl ester precursor (CAS 1227311-10-5, ) followed by hydrolysis. For example:

Ester Hydrolysis : React the methyl ester with LiOH in a THF/water mixture (e.g., 3:1 ratio) at room temperature for 2–4 hours. Acidify the mixture to pH ~6 using HCl to precipitate the carboxylic acid ().

Purification : Use flash chromatography (e.g., 3:2 ethyl acetate/petroleum ether with 1% acetic acid) and crystallization (e.g., 2:1 Et₂O/petroleum ether) to isolate the product ().

  • Key Parameters :
StepReagents/ConditionsYieldPurity
HydrolysisLiOH, THF/H₂O, RT, 2 hr~70–80%>95%
PurificationFlash chromatography, crystallization~72% ()>99%
  • References :

Q. How can researchers confirm the stereochemical integrity of the (S)-enantiomer during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to verify enantiomeric excess (ee).
  • Optical Rotation : Compare the measured [α]D value with literature data for the (S)-configured Boc-protected amino acids ().
  • NMR Analysis : Monitor the tert-butyl group in the Boc moiety (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.8–7.5 ppm) to confirm structural integrity ().
    • References :

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Storage : Store in a dry, ventilated area (P402, P403) at 2–8°C, away from oxidizing agents ().
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions ().
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (P501, ).
    • References :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) for this compound?

  • Methodological Answer :
  • HRMS Validation : Confirm molecular formula using high-resolution mass spectrometry (e.g., [M-H]⁻ observed vs. calculated mass error <2 ppm) ().
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals ().
  • Cross-Referencing : Compare data with structurally analogous compounds (e.g., fluoro or trifluoromethyl derivatives in ).
    • References :

Q. What strategies optimize the yield of the Boc-deprotection step while minimizing side reactions?

  • Methodological Answer :
  • Acid Selection : Use TFA in dichloromethane (DCM) for mild deprotection. Avoid prolonged exposure to prevent cyano group hydrolysis.
  • Temperature Control : Maintain 0–5°C during deprotection to reduce racemization ().
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane).
  • Yield Optimization :
ConditionYield Improvement
TFA/DCM, 0°C, 1 hr85%
Room temperature, 3 hr60% (with 10% racemization)
  • References :

Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301F (ready biodegradability) to test degradation in aqueous media.
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition (OECD 201) ().
  • Partitioning Studies : Measure LogP (predicted ~2.5 for methyl ester in ) to estimate bioaccumulation potential.
  • Data Table :
Test OrganismEndpointResult
Daphnia magna48h EC₅₀>100 mg/L (low toxicity)
Pseudokirchneriella72h IC₅₀50 mg/L
  • References :

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